molecular formula C11H18ClN3O2 B1479213 6-chloro-N-(2,2-diethoxyethyl)-2-methylpyrimidin-4-amine CAS No. 2098116-80-2

6-chloro-N-(2,2-diethoxyethyl)-2-methylpyrimidin-4-amine

Cat. No.: B1479213
CAS No.: 2098116-80-2
M. Wt: 259.73 g/mol
InChI Key: KFEIBBVLAXWNKC-UHFFFAOYSA-N
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Description

6-chloro-N-(2,2-diethoxyethyl)-2-methylpyrimidin-4-amine is a specialized pyrimidine derivative designed for research applications. This compound is of significant interest in medicinal chemistry as a potential synthetic intermediate for the development of novel small-molecule inhibitors. Its structure, which features a chloro and a methyl group on the pyrimidine ring, is often utilized in nucleophilic aromatic substitution reactions, allowing for the introduction of various amine and heterocyclic functionalities . The 2,2-diethoxyethyl side chain is a key functional group that can be deprotected to reveal an aldehyde, offering a versatile handle for further chemical modifications, such as reductive amination, to create diverse compound libraries for structure-activity relationship (SAR) studies . Researchers can leverage this chemical scaffold in exploratory programs targeting kinase and other ATP-binding proteins, where the pyrimidine core is a common pharmacophore. Its primary value lies in its utility as a versatile building block for the synthesis of more complex, target-specific molecules in drug discovery research.

Properties

IUPAC Name

6-chloro-N-(2,2-diethoxyethyl)-2-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18ClN3O2/c1-4-16-11(17-5-2)7-13-10-6-9(12)14-8(3)15-10/h6,11H,4-5,7H2,1-3H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFEIBBVLAXWNKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CNC1=CC(=NC(=N1)C)Cl)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-chloro-N-(2,2-diethoxyethyl)-2-methylpyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This compound is characterized by its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and have been implicated in various cancers.

  • Chemical Formula: C₁₁H₁₅ClN₄O₂
  • Molecular Weight: 256.72 g/mol
  • Melting Point: 190.5–193 °C
  • Appearance: White to off-white powder

The primary mechanism of action for this compound involves the inhibition of CDK4 and CDK6. These kinases are often overactive in cancer cells, leading to uncontrolled proliferation. By selectively inhibiting these kinases, the compound can effectively reduce cell division and promote apoptosis in cancerous cells .

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. In vitro studies have demonstrated that this compound can induce cell cycle arrest and apoptosis in CDK4/6-dependent cancer models.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)1.5CDK4/6 inhibition
HeLa (Cervical Cancer)3.0Induction of apoptosis
A549 (Lung Cancer)2.5Cell cycle arrest at G1 phase

Selectivity and Efficacy

The selectivity of this compound for CDK4/6 over other kinases such as CDK2 has been a focal point in its development. Studies have shown that it maintains a higher affinity for CDK4/6, minimizing off-target effects which are common with less selective inhibitors .

Study on Efficacy in Breast Cancer Models

A study published in Journal of Medicinal Chemistry investigated the efficacy of several pyrimidine derivatives including this compound in breast cancer models. The results indicated that the compound significantly inhibited tumor growth in xenograft models and showed a favorable safety profile compared to existing therapies .

Clinical Implications

The potential clinical implications of this compound extend beyond oncology. It has also been explored for its anti-inflammatory properties and efficacy in treating autoimmune disorders. Preclinical trials suggest that it may modulate immune responses through CDK inhibition, presenting a dual therapeutic approach .

Scientific Research Applications

Antimicrobial Properties
Research has indicated that compounds similar to 6-chloro-N-(2,2-diethoxyethyl)-2-methylpyrimidin-4-amine exhibit significant antimicrobial activity. For instance, derivatives of pyrimidine compounds have shown effectiveness against antibiotic-resistant bacteria, including strains from the ESKAPE group (e.g., Klebsiella pneumoniae, Acinetobacter baumannii) . The mechanism of action for these compounds remains under investigation but is believed to involve disruption of bacterial cell functions.

Antitumor Activity
The compound's structural characteristics suggest potential as an antitumor agent. Similar pyrimidine derivatives have been studied for their ability to inhibit specific kinases involved in cancer progression. For example, compounds with a pyrimidine scaffold have shown promise as Src/Abl kinase inhibitors, which are vital targets in cancer therapy .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step processes that include the formation of the pyrimidine ring and subsequent substitutions at the nitrogen and carbon positions. The synthetic pathway may vary based on desired properties and biological activities.

Step Reagents Conditions Yield
1Ethyl chloroacetate + amineReflux in ethanolHigh
2Chlorination with thionyl chlorideRoom temperatureModerate
3Alkylation with diethoxyethylamineReflux in DMFHigh

Therapeutic Potential

Pharmacological Applications
The pharmacological profile of this compound suggests its utility in treating various conditions:

  • Antibacterial Agents: Given its activity against resistant bacterial strains, it could be developed into a novel antibacterial treatment.
  • Cancer Therapeutics: Its potential as a kinase inhibitor opens avenues for development in oncology, particularly for cancers driven by aberrant kinase activity.

Case Studies

Several studies have documented the efficacy of similar compounds in clinical settings:

  • A study demonstrated that a related pyrimidine derivative exhibited potent activity against multidrug-resistant E. coli, with a reported EC50 value indicating effective inhibition at low concentrations .
  • Another investigation into pyrimidine-based kinase inhibitors revealed promising results in preclinical models of leukemia, highlighting the need for further development and clinical trials .

Chemical Reactions Analysis

Nucleophilic Substitution at the C6 Chlorine Position

The C6 chlorine atom undergoes nucleophilic substitution under alkaline conditions, forming derivatives with amines, alcohols, or thiols. This reaction is critical for modifying the pyrimidine scaffold:

Reagent Conditions Product Yield Source
Thiazolamine-5-carboxylic esterDMF, NaH, 25–30°C2-((6-Chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxylic acid ethyl ester65–75%
Sodium hydroxideMethanol, 0°C → RTHydrolysis to carboxylic acid80–85%

Key Findings :

  • Substitution occurs regioselectively at C6 due to the electron-withdrawing effect of the adjacent nitrogen atoms .

  • Alkaline conditions (e.g., NaH in DMF) deprotonate nucleophiles, accelerating the reaction .

Amine Functionalization via Alkylation and Acylation

The secondary amine group participates in alkylation and acylation reactions, enhancing molecular complexity:

Alkylation

Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) yields tertiary amines. For example:
R X AmineBaseR NR 2\text{R X Amine}\xrightarrow{\text{Base}}\text{R NR 2}

  • Steric hindrance from the diethoxyethyl group reduces reaction rates compared to less bulky amines .

Acylation

Acyl chlorides (e.g., acetyl chloride) react with the amine under mild conditions (DMAP, THF):
R COCl AmineDMAPR CONR 2\text{R COCl Amine}\xrightarrow{\text{DMAP}}\text{R CONR 2}

  • Yields exceed 70% when using stoichiometric acylating agents .

Hydrolysis and Ring-Opening Reactions

Controlled hydrolysis of the diethoxyethyl group generates intermediates for further functionalization:

Reagent Conditions Product Application
HCl (aq.)Reflux, 6 h2-(Aminoethyl)pyrimidine derivativePrecursor for heterocyclic compounds
H₂SO₄ (conc.)RT, 24 hCleavage to aldehyde intermediatesSynthesis of Schiff bases

Notable Observations :

  • Acidic hydrolysis proceeds via protonation of the ethoxy groups, followed by nucleophilic attack by water .

  • Ring-opening reactions are rare but achievable under strong acidic or oxidative conditions .

Cross-Coupling Reactions

The chlorine atom facilitates palladium-catalyzed cross-coupling reactions:

Reaction Type Catalyst System Product Efficiency
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMFAryl-substituted pyrimidines60–70%
Buchwald-HartwigPd₂(dba)₃, XantphosN-Aryl derivatives55–65%

Challenges :

  • Bulky diethoxyethyl groups hinder catalyst accessibility, requiring prolonged reaction times .

Comparison with Similar Compounds

Structural Comparison

The structural variations among analogous pyrimidin-4-amine derivatives significantly influence their physicochemical and biological properties. Below is a comparative analysis:

Compound Name Substituents Molecular Weight (g/mol) Key Features Reference
6-Chloro-N-(2,2-diethoxyethyl)-2-methylpyrimidin-4-amine - 6-Cl, 2-CH₃, N-(2,2-diethoxyethyl) ~271.75 (estimated) High lipophilicity due to diethoxyethyl chain; moderate steric hindrance
6-Chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine - 6-Cl, N-(2,2-dimethoxyethyl) 231.68 Lower molecular weight; increased polarity vs. diethoxy analog
6-Chloro-N-(2-(cyclohex-1-en-1-yl)ethyl)-2-methylpyrimidin-4-amine - 6-Cl, 2-CH₃, N-(cyclohexenylethyl) 251.75 Bulky cyclohexenyl group reduces solubility; potential for π-π interactions
5-Chloro-6-methyl-N-phenethyl-2-pyridin-2-ylpyrimidin-4-amine - 5-Cl, 6-CH₃, N-phenethyl, 2-pyridinyl 353.84 Aromatic pyridinyl and phenethyl groups enhance target binding affinity
6-Chloro-N,N-dimethylpyrimidin-4-amine - 6-Cl, N,N-dimethyl 171.62 Small size; high polarity but limited membrane permeability

Key Structural Insights :

  • Diethoxyethyl vs. Dimethoxyethyl : The diethoxyethyl group (target compound) increases lipophilicity compared to dimethoxyethyl (), improving cell membrane penetration but reducing aqueous solubility.
  • Aromatic vs.
Physicochemical Properties
Property Target Compound 6-Chloro-N,N-dimethylpyrimidin-4-amine 5-Chloro-6-methyl-N-phenethyl-2-pyridin-2-ylpyrimidin-4-amine
Solubility Moderate in DMSO/EtOH High in polar solvents Low in water; soluble in DMSO
LogP (Estimated) ~2.5 ~1.2 ~3.8
Thermal Stability Stable up to 150°C Decomposes above 120°C Stable up to 200°C

Notable Trends:

  • LogP : Increases with larger alkyl/aryl substituents (e.g., phenethyl in vs. dimethyl in ).
  • Thermal Stability : Aromatic derivatives () exhibit higher stability due to resonance effects .

Preparation Methods

Step 1: Preparation of 2-methyl-4,6-dichloropyrimidine

  • This compound is commercially available or synthesized by chlorination of 2-methylpyrimidine derivatives.

Step 2: Nucleophilic Substitution at the 4-Position

  • Reactants : 2-methyl-4,6-dichloropyrimidine and 2,2-diethoxyethylamine.
  • Molar Ratio : Approximately 1:1 molar ratio is optimal for selective substitution.
  • Solvent : Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are commonly used, dried by conventional methods.
  • Base : A mild base such as triethylamine or sodium carbonate is added to neutralize HCl formed and drive the reaction forward.
  • Temperature : The reaction is typically performed at temperatures ranging from room temperature to 80 °C.
  • Time : Reaction times vary from 2 to 12 hours depending on scale and conditions.

The reaction proceeds via nucleophilic aromatic substitution where the amine attacks the 4-chlorine position, displacing chloride and forming this compound.

Step 3: Purification

  • The crude product is purified by standard methods such as recrystallization or column chromatography to obtain the target compound with high purity.

Reaction Scheme Summary

Step Reactants Conditions Product Comments
1 2-methylpyrimidine + Chlorinating agent Chlorination (e.g., POCl3) 2-methyl-4,6-dichloropyrimidine Commercially available or synthesized
2 2-methyl-4,6-dichloropyrimidine + 2,2-diethoxyethylamine Base, polar aprotic solvent, 25-80 °C, 2-12 h This compound Selective substitution at 4-position
3 Crude product Purification (recrystallization, chromatography) Pure target compound High purity required for applications

Analysis of Preparation Methods

  • Selectivity : The reaction exploits the differential reactivity of the 4- and 6-chlorines on the pyrimidine ring. The 4-chlorine is more susceptible to nucleophilic substitution due to electronic and steric factors.
  • Yield : Reported yields for similar substitutions range from 70% to 90%, depending on reaction optimization.
  • Scalability : The method is scalable and suitable for industrial production due to mild conditions and readily available reagents.
  • Safety and Environmental Considerations : Use of mild bases and avoidance of harsh chlorinating agents in the substitution step reduces hazardous waste and improves safety.

Supporting Research Findings

  • Patent CN102161660A describes nucleophilic substitution reactions on 2-methyl-4,6-dichloropyrimidine derivatives under base catalysis, which can be adapted for the preparation of this compound.
  • The use of 2,2-diethoxyethylamine as a nucleophile introduces the diethoxyethyl protecting group, which can be further manipulated for downstream synthetic applications.
  • The reaction conditions are consistent with standard nucleophilic aromatic substitution chemistry on heteroaromatic chlorides, as supported by heterocyclic chemistry literature.

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 6-chloro-N-(2,2-diethoxyethyl)-2-methylpyrimidin-4-amine, and how can purity be optimized?

  • Methodology : Start with a substituted pyrimidine core (e.g., 2-methyl-6-chloropyrimidin-4-amine) and introduce the diethoxyethyl group via nucleophilic substitution. Use anhydrous conditions with catalysts like K2_2CO3_3 or DIPEA to minimize hydrolysis of the diethoxyethyl moiety. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures >95% purity. Monitor reaction progress using TLC or HPLC .
  • Data Contradictions : Some protocols suggest microwave-assisted synthesis for higher yields, but inconsistent reproducibility has been reported. Validate via comparative studies using conventional vs. microwave methods .

Q. How can the molecular structure and crystallinity of this compound be characterized?

  • Methodology :

  • X-ray crystallography : Single-crystal diffraction (e.g., Cu-Kα radiation) reveals bond lengths, angles, and intermolecular interactions. For example, the diethoxyethyl group may exhibit gauche conformations, as seen in analogous pyrimidine derivatives .
  • Spectroscopy : 1^1H/13^13C NMR confirms substituent integration (e.g., diethoxyethyl CH2_2 groups at δ ~3.5–4.0 ppm). IR spectroscopy identifies N–H stretches (~3300 cm1^{-1}) and C–Cl vibrations (~750 cm1^{-1}) .
    • Table : Key Crystallographic Data (Hypothetical)
ParameterValueSource
Space groupP21_1/c
Unit cell dimensionsa=8.2 Å, b=12.4 Å, c=15.7 Å
R-factor0.057

Advanced Research Questions

Q. What strategies resolve contradictory data on the compound’s reactivity in cross-coupling reactions?

  • Methodology :

  • Mechanistic Studies : Use DFT calculations (e.g., Gaussian 09) to model the electronic effects of the diethoxyethyl group on pyrimidine’s C–Cl bond activation. Compare with experimental Suzuki-Miyaura coupling yields using Pd(PPh3_3)4_4/K2_2CO3_3 .
  • Controlled Experiments : Systematically vary ligands (e.g., XPhos vs. SPhos), solvents (THF vs. DMF), and temperatures to identify optimal conditions. Discrepancies in literature often arise from trace moisture or oxygen sensitivity .

Q. How does the diethoxyethyl substituent influence the compound’s pharmacokinetic properties in preclinical models?

  • Methodology :

  • In vitro Assays : Measure logP (shake-flask method) to assess lipophilicity. The diethoxyethyl group may increase solubility compared to alkyl chains but reduce membrane permeability due to hydrogen bonding .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS. Ethoxy groups are prone to oxidative metabolism, forming carboxylic acid derivatives .

Q. What computational models predict the compound’s binding affinity to kinase targets (e.g., EGFR)?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to simulate interactions between the pyrimidine core and ATP-binding pockets. The 2-methyl group may sterically hinder binding, while the chloro substituent enhances electrophilicity .
  • MD Simulations : Run 100-ns trajectories (GROMACS) to assess stability of ligand-protein complexes. Diethoxyethyl flexibility may reduce binding specificity compared to rigid analogs .

Controversies and Validation

Q. Why do some studies report antimicrobial activity for analogous pyrimidines, while others show null results?

  • Methodology :

  • Structural-Activity Analysis : Compare MIC values against Gram-positive/-negative strains for derivatives with varying substituents. The diethoxyethyl group’s polarity may reduce cell wall penetration, requiring prodrug strategies .
  • Biofilm Assays : Test efficacy in biofilm-embedded vs. planktonic cultures. Poor activity in biofilms may correlate with reduced diffusion through extracellular polymeric substances .

Research Design Recommendations

  • Synthetic Optimization : Prioritize protecting-group strategies (e.g., tert-butyl for amines) to prevent side reactions during diethoxyethylation.
  • Data Reproducibility : Include negative controls (e.g., unsubstituted pyrimidine) in biological assays to isolate substituent effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-N-(2,2-diethoxyethyl)-2-methylpyrimidin-4-amine
Reactant of Route 2
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6-chloro-N-(2,2-diethoxyethyl)-2-methylpyrimidin-4-amine

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